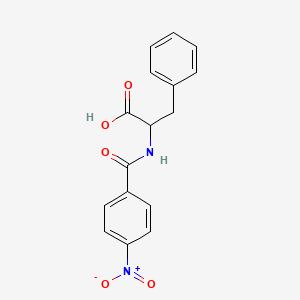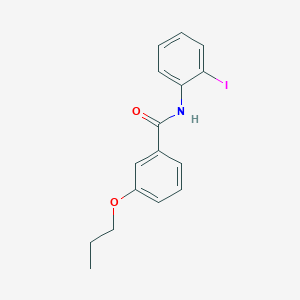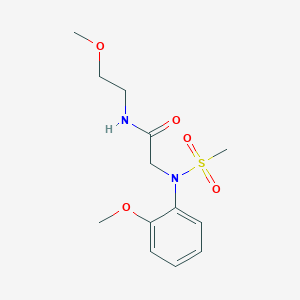![molecular formula C19H24O5 B3969549 propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969549.png)
propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Vue d'ensemble
Description
Propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PBMOC, is a chemical compound that has gained considerable attention in recent years due to its potential in various scientific research applications. PBMOC is a derivative of coumarin, which is a naturally occurring compound found in several plants. The unique chemical structure of PBMOC makes it an attractive option for researchers in the fields of pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the potential of this compound in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and properties make it an attractive option for researchers in the fields of pharmacology, biochemistry, and physiology. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and to develop this compound-based drugs.
Applications De Recherche Scientifique
Propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of pharmacology. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
propyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-4-6-7-14-11-17(20)24-19-13(3)16(9-8-15(14)19)23-12-18(21)22-10-5-2/h8-9,11H,4-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRHFYDVAATJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969488.png)

![({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B3969498.png)
![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3969512.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969518.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3969522.png)
![4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969536.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3969541.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]phenylalanine](/img/structure/B3969557.png)
![2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetamide](/img/structure/B3969564.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}azepane trifluoroacetate](/img/structure/B3969569.png)